

Technical Monograph: 2-Aminoperimidine Hydrobromide

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Compound of Interest

Compound Name:	2-Aminoperimidine Hydrobromide
CAS No.:	40835-96-9
Cat. No.:	B1586697

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CAS Number: 40835-96-9

Abstract

2-Aminoperimidine Hydrobromide is a specialized heterocyclic reagent primarily utilized in analytical chemistry for the nephelometric and turbidimetric determination of sulfate ions (

).^[1] Structurally derived from the perimidine scaffold (a tricyclic system fusing naphthalene and pyrimidine rings), this compound exhibits high stability and specific precipitating properties. While its dominant application remains in environmental and industrial water analysis, the perimidine core is increasingly relevant in drug development due to its DNA-intercalating and antimicrobial potential. This guide provides a comprehensive technical profile, synthesis protocols, and validated analytical workflows.

Identity & Physicochemical Profile^{[2][3][4][5][6]}

The hydrobromide salt of 2-aminoperimidine is the preferred commercial form due to its superior shelf stability compared to the free base. It is most commonly supplied as a sesquihydrate.

Table 1: Chemical Identity and Properties

Property	Specification
CAS Number	40835-96-9 (Sesquihydrate/General HBr salt)
Alternative CAS	313223-13-1 (Hydrate specific)
IUPAC Name	1H-Perimidin-2-amine hydrobromide
Chemical Formula	(Anhydrous) / (Sesquihydrate)
Molecular Weight	264.12 g/mol (Anhydrous) / 291.15 g/mol (Sesquihydrate)
Appearance	Crystalline solid (White to off-white/beige)
Melting Point	295–300 °C (decomposition)
Solubility	Soluble in hot water, ethanol, and DMF; slightly soluble in cold water.
Stability	Stable under normal conditions; light sensitive (store in amber vials).

Synthesis & Preparation Protocol

Expertise & Causality: The synthesis of **2-aminoperimidine hydrobromide** relies on the cyclocondensation of 1,8-diaminonaphthalene with cyanogen bromide (BrCN). This route is preferred over urea-based fusion because BrCN acts as both the carbon source for the guanidine-like bridge and the source of the hydrobromide counterion. This "atom-economical" approach ensures the product precipitates directly as the salt, minimizing purification steps.

Protocol: Cyclocondensation Route

Reagents:

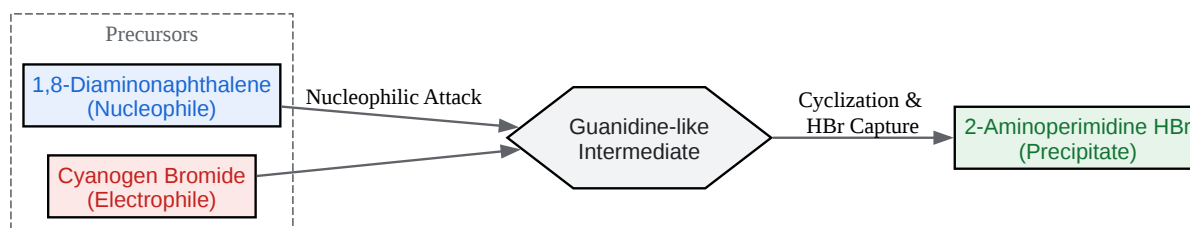
- 1,8-Diaminonaphthalene (98% purity)
- Cyanogen Bromide (BrCN) [DANGER: Highly Toxic - Handle in Fume Hood]

- Ethanol (Absolute) or Methanol
- Diethyl ether (for washing)

Step-by-Step Methodology:

- Solution A Preparation: Dissolve 10 mmol of 1,8-diaminonaphthalene in 20 mL of ethanol. Ensure complete dissolution; mild heating (40°C) may be required.
- Reaction Initiation: In a separate vessel, dissolve 11 mmol (1.1 eq) of Cyanogen Bromide in 10 mL of ethanol.
 - Why: A slight excess of BrCN ensures complete consumption of the diamine, preventing difficult-to-remove starting material contamination.
- Addition: Dropwise add the BrCN solution to Solution A under constant stirring at room temperature.
 - Observation: The reaction is exothermic. A precipitate (the hydrobromide salt) will begin to form almost immediately as the perimidine ring closes and HBr is eliminated/captured.
- Reflux: Heat the mixture to reflux for 1-2 hours to ensure thermodynamic completion of the ring closure.
- Isolation: Cool the mixture to 0°C (ice bath). Filter the precipitate using vacuum filtration.
- Purification: Wash the filter cake with cold ethanol followed by diethyl ether to remove unreacted BrCN and organic impurities.
- Drying: Dry the solid in a vacuum desiccator over

Diagram 1: Synthesis Pathway[7]



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Caption: Cyclocondensation of 1,8-diaminonaphthalene with BrCN yields the perimidine core, trapping HBr to form the stable salt.

Analytical Applications: Sulfate Determination[1][3][6][8]

Trustworthiness (Self-Validating System): The primary industrial use of **2-aminoperimidine hydrobromide** is as a precipitant for sulfate (

). Unlike barium chloride methods, which can suffer from crystal size variations affecting turbidity, 2-aminoperimidine forms a distinct organic-inorganic ion associate that is highly amenable to nephelometric quantification. The method is self-validating because the reagent itself absorbs in the UV range; a decrease in supernatant absorbance after precipitation correlates directly to sulfate concentration (indirect UV method), or the turbidity can be measured directly.

Protocol: Nephelometric Sulfate Assay

Reagents:

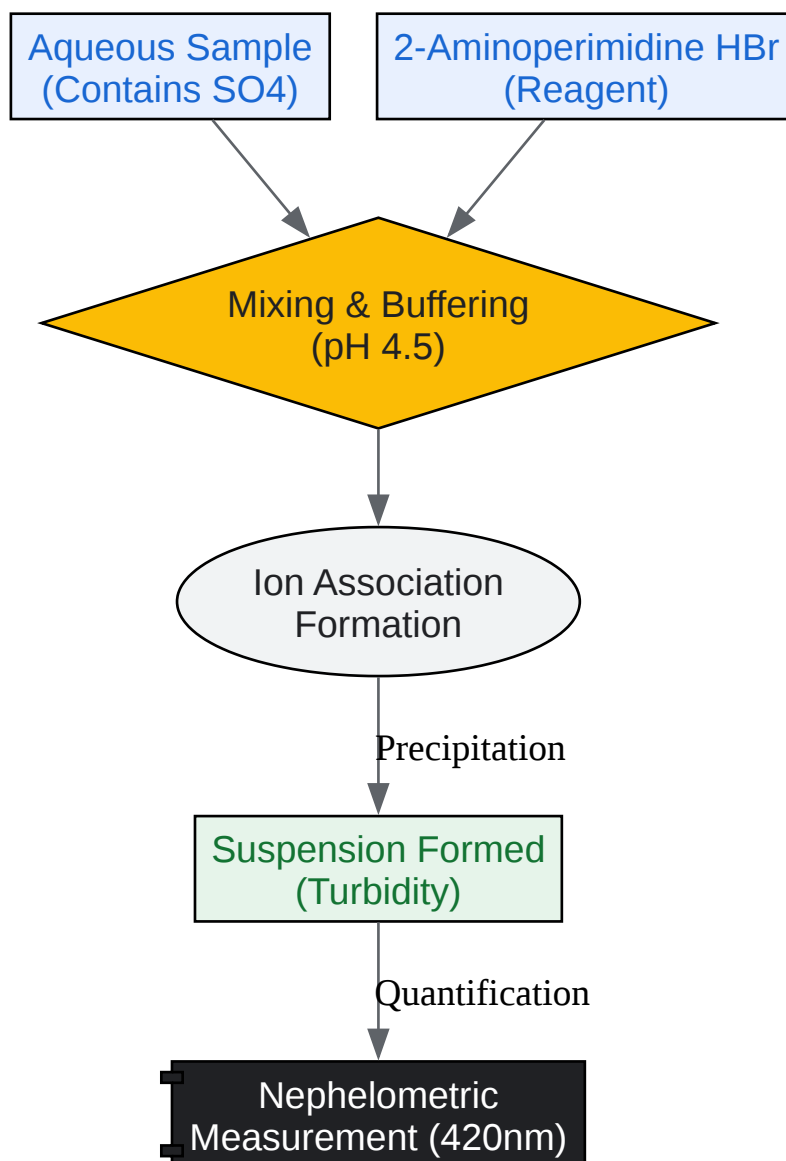
- Precipitating Reagent: 0.5% (w/v) **2-Aminoperimidine Hydrobromide** in water.
- Standard Sulfate Solution:
(100 ppm).

- Buffer: Acetate buffer (pH 4.5) to prevent interference from carbonates.

Workflow:

- Sample Prep: Filter the water sample (0.45 μm) to remove particulate matter.
- Buffering: Add 1 mL of acetate buffer to 10 mL of sample.
- Precipitation: Add 2 mL of 2-Aminoperimidine HBr reagent.
 - Mechanism:[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#)[\[6\]](#)
- Stabilization: Vortex for 30 seconds and allow to stand for 5 minutes. The formation of a white, stable suspension indicates the presence of sulfate.
- Measurement: Measure turbidity at 420 nm (nephelometer) or measure the absorbance of the supernatant after centrifugation (indirect UV).

Diagram 2: Analytical Workflow



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Caption: Workflow for the nephelometric determination of sulfate using **2-aminoperimidine hydrobromide**.

Biological & Pharmaceutical Context

While the hydrobromide salt is an analytical tool, the 2-aminoperimidine scaffold is a "privileged structure" in medicinal chemistry. Researchers utilizing the HBr salt as a starting material should be aware of its potential biological activities.

- DNA Intercalation: The planar tricyclic structure allows perimidines to intercalate between DNA base pairs, similar to acridines. This property is being explored for anti-tumor agents.
- Antimicrobial Activity: Derivatives synthesized from the HBr salt have shown efficacy against Gram-positive bacteria (e.g., *S. aureus*) by disrupting cell membrane integrity.
- Drug Development Note: To convert the HBr salt to the free base for biological assays, neutralize an aqueous solution with NaOH and extract with ethyl acetate. The free base is less water-soluble and more lipophilic (LogP ~ 2.5).

Safety & Handling

Signal Word: WARNING

- Hazards: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).
- Storage: Hygroscopic. Store in a desiccator at room temperature.
- Disposal: As a halogenated organic nitrogen compound, dispose of via high-temperature incineration.

References

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